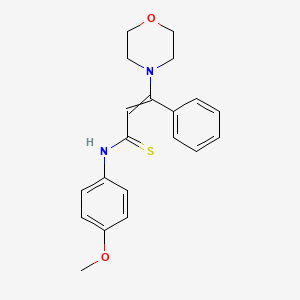![molecular formula C14H21O2P B14376232 Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane CAS No. 89845-67-0](/img/structure/B14376232.png)
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols and amines are used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various phosphonate esters.
Scientific Research Applications
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, forming complexes with metal ions, or as a substrate for enzymatic reactions. The pathways involved include phosphorylation and dephosphorylation processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl benzoylmethylphosphonate
- Diethyl phenacylphosphonate
- Diethyl 2,2-diethoxyethylphosphonate
- Diethyl (1-cyanoethyl)phosphonate
Uniqueness
Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane is unique due to its specific structural features, which confer distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
89845-67-0 |
|---|---|
Molecular Formula |
C14H21O2P |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
2-(2-diethylphosphorylethenoxy)ethylbenzene |
InChI |
InChI=1S/C14H21O2P/c1-3-17(15,4-2)13-12-16-11-10-14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3 |
InChI Key |
IVXMFTPOEXOJJR-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)C=COCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
phenylsilane](/img/structure/B14376198.png)
![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)

![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)



![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)

